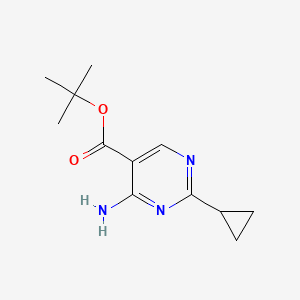
C22H23N3O4S3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C22H23N3O4S3 is a complex organic molecule. This compound is known for its unique structure and diverse applications in various scientific fields. It contains 22 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 3 sulfur atoms .
作用机制
The compound with the molecular formula C22H23N3O4S3 is known as Ondansetron . This article will discuss the mechanism of action of Ondansetron, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.
Target of Action
Ondansetron primarily targets the serotonin receptor subtype, 5-HT3 . These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone .
Mode of Action
Ondansetron acts as a selective antagonist of the 5-HT3 receptors . The interaction of Ondansetron with these receptors blocks the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Biochemical Pathways
Ondansetron’s action primarily affects the serotonin signaling pathway. By blocking the 5-HT3 receptors, Ondansetron prevents serotonin from triggering a vomiting reflex .
Pharmacokinetics
It is extensively metabolized in the liver via hydroxylation, followed by glucuronide or sulfate conjugation . The metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of Ondansetron’s action primarily involve the prevention of nausea and vomiting. By blocking the action of serotonin on 5-HT3 receptors, Ondansetron prevents the initiation of the vomiting reflex .
Action Environment
The action, efficacy, and stability of Ondansetron can be influenced by various environmental factors. For instance, genetic variations in enzymes involved in Ondansetron’s metabolism could potentially affect its efficacy and side effect profile. Additionally, factors such as age, liver function, and concurrent medications can also influence Ondansetron’s pharmacokinetics and overall therapeutic effect .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C22H23N3O4S3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of 5-acetyl-4-methyl-2-[2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester as a starting material . The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for this compound in various applications.
化学反应分析
Types of Reactions
C22H23N3O4S3: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
C22H23N3O4S3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug discovery and development.
Industry: Utilized in the production of advanced materials and nanotechnology.
相似化合物的比较
C22H23N3O4S3: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
C22H23N3O4S2: Differing by one sulfur atom, this compound may have similar but distinct chemical and biological properties.
C22H23N3O4S4: Differing by one additional sulfur atom, this compound may exhibit different reactivity and applications.
属性
IUPAC Name |
ethyl 2-[[2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-2-29-21(28)17-12-6-3-4-8-13(12)32-20(17)23-15(26)10-30-22-24-18(27)16-11-7-5-9-14(11)31-19(16)25-22/h2-10H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXCBZRKRYIISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![1'-[3-(4-Ethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2583617.png)
![7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2583618.png)
![1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2583620.png)

![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-chlorobenzoyl)phenoxy]butanoicacid](/img/structure/B2583624.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2583626.png)


![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)
![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)
![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
